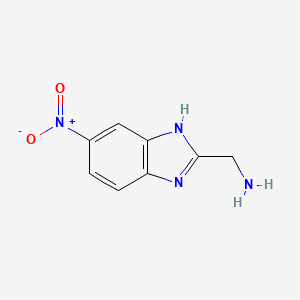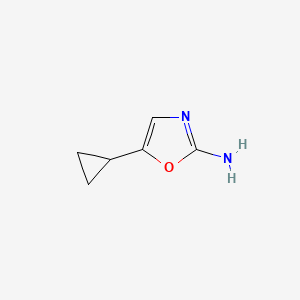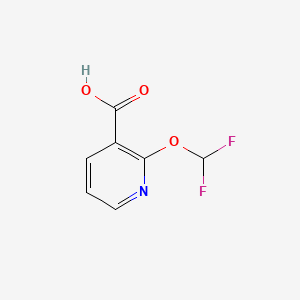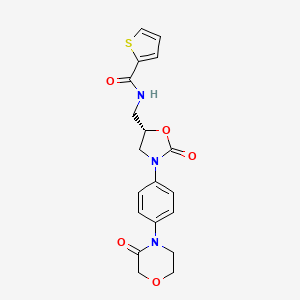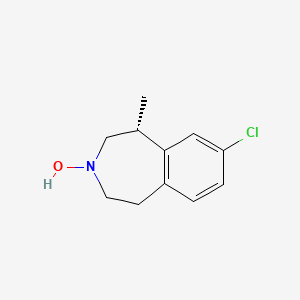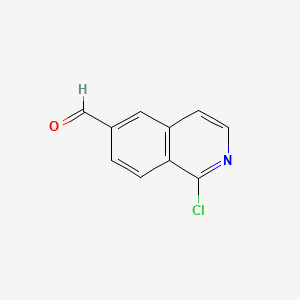
1-Chloroisoquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroisoquinoline-6-carbaldehyde is an organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 . It is commonly used in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that quinoline derivatives can undergo various reactions. For instance, quinoline-2-carbaldehydes can react with arenes under the action of Brønsted superacid (TfOH) and Lewis acid (BF3·H2O), leading to products of electrophilic activation of the aldehyde group .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1-Chloroisoquinoline-6-carbaldehyde has been studied for its potential applications in the medical field. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. This compound has also been studied for its potential use as an antifungal agent, and for its ability to inhibit the growth of certain bacteria.
Mechanism of Action
The exact mechanism of action of 1-Chloroisoquinoline-6-carbaldehyde is still under investigation. However, it is believed that this compound’s antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators. It is also believed that this compound’s anti-cancer properties are due to its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been found to inhibit the growth of certain bacteria and fungi, and to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The major advantage of using 1-Chloroisoquinoline-6-carbaldehyde in laboratory experiments is its low cost and availability. This compound is relatively easy to synthesize and can be obtained from a variety of sources. Additionally, this compound is relatively non-toxic and has been found to have a variety of beneficial effects. The major limitation of using this compound in laboratory experiments is that its exact mechanism of action is still not fully understood, and further research is needed to elucidate its exact mechanism of action.
Future Directions
In order to further understand the potential therapeutic applications of 1-Chloroisoquinoline-6-carbaldehyde, further research is needed to elucidate its exact mechanism of action. Additionally, further research is needed to explore the potential of this compound as an antifungal and antibacterial agent. In addition, further research is needed to explore the potential of this compound as a neuroprotective and cardioprotective agent. Lastly, further research is needed to explore the potential of this compound as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Synthesis Methods
1-Chloroisoquinoline-6-carbaldehyde can be synthesized from the reaction of 1-chloro-2-methylisoquinoline and ethyl formate in the presence of a base. This reaction is typically carried out in a methanol or ethanol solution, with the addition of a catalytic amount of sodium ethoxide or potassium tert-butoxide. The reaction is carried out at a temperature of between 0-50°C, and the product is isolated by extraction with ethyl acetate.
Safety and Hazards
properties
IUPAC Name |
1-chloroisoquinoline-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSADBAYHQRKOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



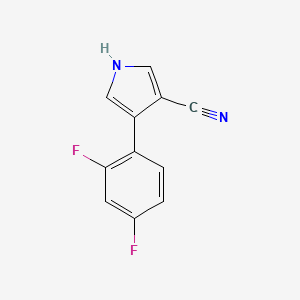
![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/no-structure.png)
![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)
